Carvacrolmethylether

Übersicht

Beschreibung

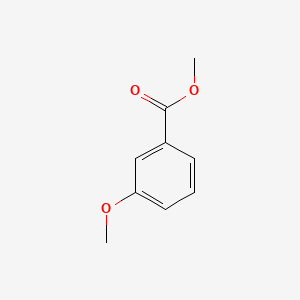

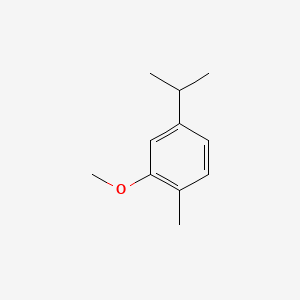

Es ist eine Verbindung mit der Summenformel C11H16O und einem Molekulargewicht von 164,24 g/mol . Diese Verbindung ist ein Methyletherderivat von Carvacrol, das in den ätherischen Ölen verschiedener aromatischer Pflanzen wie Oregano und Thymian vorkommt .

Herstellungsmethoden

Carvacrolmethylether kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Carvacrol mit Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in trockenem Aceton unter Rückflussbedingungen durchgeführt . Eine weitere Methode beinhaltet die Methylierung von Carvacrol unter Verwendung von Methyliodid und einer Base . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien von Methylierungsreaktionen.

Wissenschaftliche Forschungsanwendungen

Carvacrolmethylether hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Es wurde auf seine antimikrobiellen und antioxidativen Eigenschaften untersucht.

Industrie: Es wird aufgrund seiner aromatischen Eigenschaften in der Geschmacks- und Duftstoffindustrie verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Zellkomponenten. Es kann an Zellmembranen binden und diese stören, was zu antimikrobiellen Wirkungen führt. In Krebszellen induziert es Apoptose durch Aktivierung mitochondrialer Pfade und des Mitogen-aktivierten Proteinkinase (MAPK)-Wegs . Seine hydrophobe Natur ermöglicht es ihm, mit Lipidmembranen und Proteinen zu interagieren und deren Funktion zu beeinträchtigen .

Wirkmechanismus

Target of Action

Carvacrol methyl ether, a derivative of carvacrol , has been reported to exhibit antimicrobial activity . The primary targets of carvacrol methyl ether are the outer envelope and the inner cytoplasmic membrane of bacteria . Enzymes and proteins, including membrane-associated ones, have also been recognized as possible targets .

Mode of Action

Carvacrol methyl ether interacts with its targets, leading to significant changes in the bacterial cells. The compound’s hydrophobic nature, due to the existence of a benzene ring and methyl and isopropyl substituents, helps it bind with guanine present in DNA . This interaction can lead to the depletion of intracellular ATF , induction of reactive oxygen species , inhibition of efflux pump , and inhibition of bacterial biofilm .

Biochemical Pathways

Carvacrol methyl ether affects several biochemical pathways. It has been reported to prevent colon cancer by inducing intrinsic mitochondrial apoptosis by down-regulating the Bcl-2 protein activity . This leads to a decrease in the Bcl-2/Bax ratio, cytochrome c release, and PARP cleavage , affecting the apoptosis pathway.

Pharmacokinetics

Studies on the pharmacokinetics of carvacrol, the parent compound of carvacrol methyl ether, show that it is slowly absorbed in the gut when administered orally . More than 30% stays in the gastrointestinal (GI) tract, and around 25% of the total dose is eliminated in urine after 22 hours . These ADME properties impact the bioavailability of the compound.

Result of Action

The result of carvacrol methyl ether’s action is the significant antibacterial and anti-biofilm activity . It has been reported to show a synergistic interaction with the antibiotic cefixime against E. coli . The compound significantly inhibits biofilm formation at certain concentrations .

Action Environment

The action, efficacy, and stability of carvacrol methyl ether can be influenced by environmental factors. For instance, the compound’s antimicrobial action can be enhanced when used in combination with other antimicrobial agents . .

Biochemische Analyse

Biochemical Properties

Carvacrol methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis. This compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their antioxidant activities and reducing oxidative stress . Additionally, carvacrol methyl ether binds to bacterial DNA, inhibiting replication and transcription processes .

Cellular Effects

Carvacrol methyl ether exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2 . This compound also modulates cell signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, carvacrol methyl ether influences gene expression by altering the transcriptional activity of genes related to inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of action of carvacrol methyl ether involves several key interactions at the molecular level. It binds to bacterial cell membranes, causing structural and functional alterations that lead to increased membrane permeability and leakage of cellular contents . Carvacrol methyl ether also inhibits the activity of efflux pumps in bacteria, enhancing the intracellular accumulation of antimicrobial agents . Additionally, it induces the production of reactive oxygen species (ROS), which contribute to its antimicrobial and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carvacrol methyl ether have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that carvacrol methyl ether can maintain its antimicrobial and anticancer properties over extended periods, although some degradation may occur under extreme conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including apoptosis and gene expression, are sustained over time .

Dosage Effects in Animal Models

The effects of carvacrol methyl ether vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and antioxidant activities without significant toxicity . At higher doses, carvacrol methyl ether can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, while toxicity increases at higher concentrations .

Metabolic Pathways

Carvacrol methyl ether is involved in several metabolic pathways, primarily related to its phase II metabolism. The compound undergoes glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are excreted in urine . Additionally, carvacrol methyl ether can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation . These interactions contribute to its overall pharmacological effects and therapeutic potential .

Transport and Distribution

Within cells and tissues, carvacrol methyl ether is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to readily cross cell membranes and localize within lipid-rich environments . This distribution pattern is crucial for its antimicrobial and anticancer activities, as it enables carvacrol methyl ether to reach its target sites effectively .

Subcellular Localization

Carvacrol methyl ether exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized within the cytoplasm and cell membranes, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct carvacrol methyl ether to specific organelles, enhancing its therapeutic effects . For example, its localization within mitochondria can promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and inducing ROS production .

Vorbereitungsmethoden

Carvacrol methyl ether can be synthesized through several methods. One common synthetic route involves the reaction of carvacrol with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in dry acetone under reflux conditions . Another method involves the methylation of carvacrol using methyl iodide and a base . Industrial production methods may vary, but they generally follow similar principles of methylation reactions.

Analyse Chemischer Reaktionen

Carvacrolmethylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es zurück zu Carvacrol oder anderen reduzierten Formen umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Eisen(III)-chlorid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Carvacrolmethylether ähnelt anderen Monoterpenoidphenolen wie Thymol und Carvacrol. Seine einzigartige Methylethergruppe unterscheidet es von diesen Verbindungen. Dieser strukturelle Unterschied kann seine chemische Reaktivität und biologische Aktivität beeinflussen. So besitzt Carvacrol beispielsweise eine Hydroxylgruppe anstelle einer Methoxygruppe, was seine antimikrobielle Wirksamkeit beeinflussen kann .

Ähnliche Verbindungen

- Thymol

- Carvacrol

- Eugenol

- Anethol

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

IUPAC Name |

2-methoxy-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHTQPPMZOCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047400 | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6379-73-3 | |

| Record name | Carvacrol methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvacryl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacrol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACROL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG90I876VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carvacrol methyl ether?

A1: Carvacrol methyl ether has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.

Q2: Is there spectroscopic data available for carvacrol methyl ether?

A2: Yes, carvacrol methyl ether has been characterized using various spectroscopic techniques, including GC-MS. [] This technique helps in identifying and quantifying the compound in complex mixtures like essential oils. []

Q3: How does the antimicrobial activity of carvacrol methyl ether compare to that of carvacrol?

A3: Carvacrol generally exhibits stronger antimicrobial activity compared to carvacrol methyl ether. [] This difference in potency might be attributed to the presence of the free hydroxyl group in carvacrol, which is known to play a crucial role in disrupting bacterial cell membranes. []

Q4: Which microorganisms are particularly susceptible to the antimicrobial effects of carvacrol methyl ether?

A4: While generally less potent than carvacrol, carvacrol methyl ether has shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, and Candida albicans. [] Further research is needed to comprehensively assess its spectrum of activity.

Q5: How does the methylation of the hydroxyl group in carvacrol affect its biological activity?

A5: Methylation of the hydroxyl group in carvacrol to form carvacrol methyl ether generally reduces its antimicrobial potency. [] This modification might hinder the molecule's ability to interact with bacterial cell membranes, potentially explaining the observed decrease in activity.

Q6: Are there other structural modifications of carvacrol methyl ether that have been investigated for their biological activity?

A6: While the provided research focuses primarily on carvacrol methyl ether, further investigations into structural modifications could provide valuable insights into its structure-activity relationship and potentially lead to the development of more potent derivatives.

Q7: What are the primary natural sources of carvacrol methyl ether?

A7: Carvacrol methyl ether is found in various plant species, predominantly within the Lamiaceae family. It has been identified in Thymus, Origanum, Satureja, Lavandula, Cyclospermum, and Clinopodium species. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)